molecular formula C21H22N2O4 B3876795 2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate

2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate

Cat. No.: B3876795
M. Wt: 366.4 g/mol
InChI Key: VVVDZFPZRGHMFD-UHFFFAOYSA-N
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Description

2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate is a complex organic compound belonging to the benzo[de]isoquinoline family This compound is characterized by its unique structure, which includes a piperidine ring and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether, followed by recrystallization to purify the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzo[de]isoquinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14(24)27-13-12-23-20(25)16-7-5-6-15-18(22-10-3-2-4-11-22)9-8-17(19(15)16)21(23)26/h5-9H,2-4,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVDZFPZRGHMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate
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2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate
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2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate
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2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate
Reactant of Route 6
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2-[1,3-dioxo-6-piperidino-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl acetate

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